Methyl 3-(Cbz-amino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

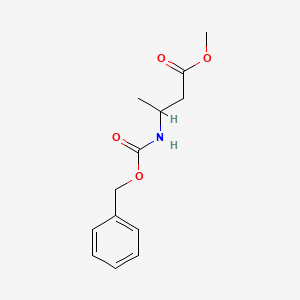

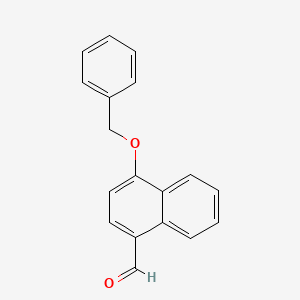

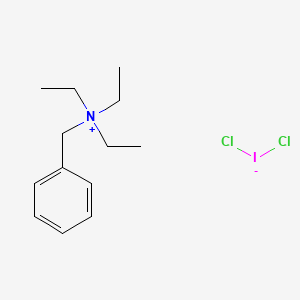

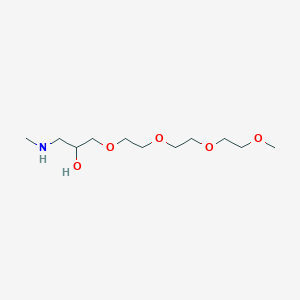

“Methyl 3-(Cbz-amino)butanoate” is an organic compound with the IUPAC name methyl 3- { [ (benzyloxy)carbonyl]amino}butanoate . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

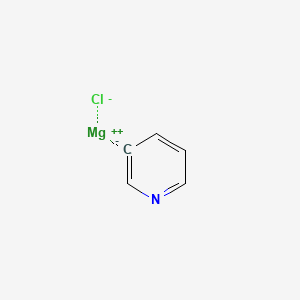

The synthesis of “Methyl 3-(Cbz-amino)butanoate” involves the protection of amino groups. Amino groups can be selectively protected in good yields by reaction with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N -protected .Molecular Structure Analysis

The molecular structure of “Methyl 3-(Cbz-amino)butanoate” is represented by the InChI code 1S/C13H17NO4/c1-10 (8-12 (15)17-2)14-13 (16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3, (H,14,16) . The compound has a linear formula of C13H17NO4 .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(Cbz-amino)butanoate” are related to the protection and deprotection of amino groups. The compound can be deprotected using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) respectively .Physical And Chemical Properties Analysis

“Methyl 3-(Cbz-amino)butanoate” is a white to yellow solid at room temperature . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 .科学的研究の応用

Synthesis of Peptide Fragments

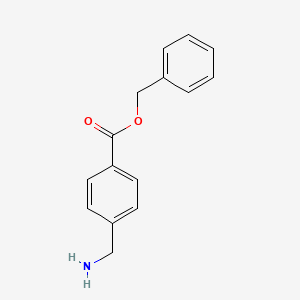

Methyl 3-(Cbz-amino)butanoate: is utilized in the synthesis of peptide fragments. The Cbz (carbobenzyloxy) group serves as a protective group for the amino function during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .

Material Science

In material science, this compound is used to engineer advanced materials with specific characteristics. Its unique properties are leveraged to develop materials with improved mechanical strength, thermal stability, or optical performance .

Drug Development

The compound finds applications in drug development, particularly in the creation of prodrugs or drug intermediates. Its structure can be incorporated into larger molecules to modify drug properties like solubility and absorption .

Organic Synthesis

As a building block in organic synthesis, Methyl 3-(Cbz-amino)butanoate is used to introduce the Cbz-protected amino group into target molecules, which is a crucial step in synthesizing complex organic compounds .

Catalysis Research

Researchers use this compound in catalysis studies to understand reaction mechanisms and develop new catalytic processes that can enhance reaction efficiency and selectivity .

Bioconjugation

This compound is employed in bioconjugation techniques where it is used to attach biomolecules to various surfaces or to each other, which is essential in diagnostic assays and drug delivery systems .

Agricultural Chemistry

In agricultural chemistry, it can be used to synthesize agrochemicals such as pesticides or herbicides, contributing to the development of new formulations with specific action mechanisms .

Polymer Chemistry

Methyl 3-(Cbz-amino)butanoate: is also involved in polymer chemistry, where it is used to synthesize polymers with particular properties, such as biodegradability or biocompatibility, which are important in medical and environmental applications .

作用機序

The mechanism of action for “Methyl 3-(Cbz-amino)butanoate” involves the protection and deprotection of amino groups. The protection process involves the reaction of the amine with O -alkyl S - (pyridin-2-yl)carbonothiolates at room temperature in air . The deprotection process can be achieved using acid, catalytic hydrogenation, or basic conditions .

Safety and Hazards

特性

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKIGKMMMZQYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462715 |

Source

|

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112121-71-8 |

Source

|

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)